3-Chloro-4-fluorophenyl cyclohexyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

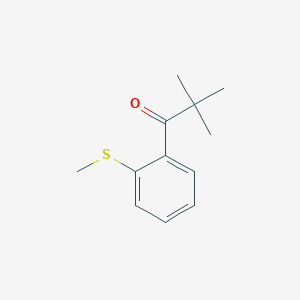

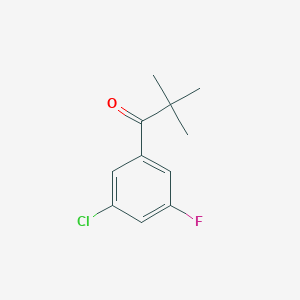

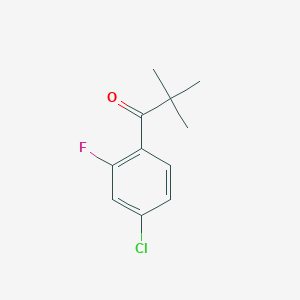

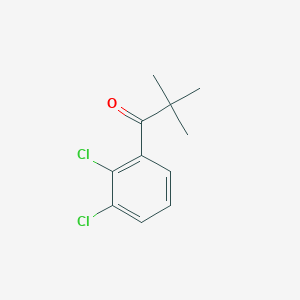

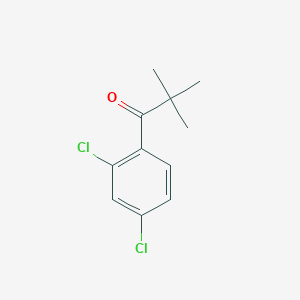

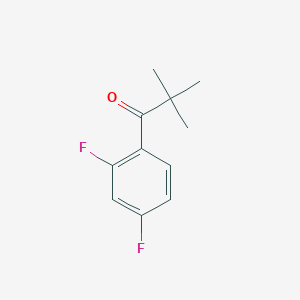

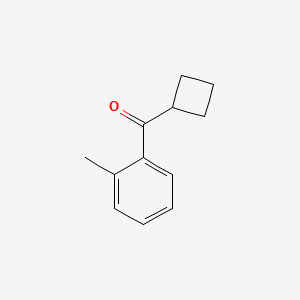

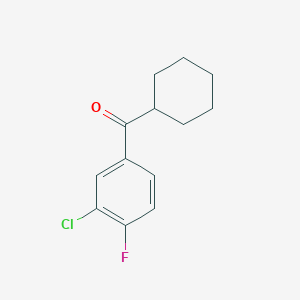

3-Chloro-4-fluorophenyl cyclohexyl ketone is a heterocyclic organic compound with the molecular formula C13H14ClFO and a molecular weight of 240.7 . It is also known by its IUPAC name, (3-chloro-4-fluorophenyl)-cyclohexylmethanone .

Synthesis Analysis

The synthesis of compounds like 3-Chloro-4-fluorophenyl cyclohexyl ketone often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of 3-Chloro-4-fluorophenyl cyclohexyl ketone can be represented by the canonical SMILES string: C1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)Cl . This indicates that the molecule consists of a cyclohexyl group attached to a ketone, which is further connected to a phenyl ring substituted with a chlorine atom at the 3rd position and a fluorine atom at the 4th position .Chemical Reactions Analysis

The 3-chloro-4-fluorophenyl motif has been leveraged in the synthesis of new small compounds, which have shown the ability to establish profitable contact with the catalytic site of certain enzymes . The presence of this fragment is an important structural feature to improve the inhibition of these enzymes .Physical And Chemical Properties Analysis

3-Chloro-4-fluorophenyl cyclohexyl ketone has a boiling point of 349ºC at 760 mmHg and a flash point of 164.9ºC . Its density is 1.205g/cm³ . The compound has 2 H-Bond acceptors and 0 H-Bond donors .Aplicaciones Científicas De Investigación

Tyrosinase Inhibition

The compound has been leveraged as a motif to identify inhibitors of tyrosinase, an enzyme responsible for the browning in fruits and vegetables and also involved in melanin synthesis in humans . This application is significant in both the food industry to prevent undesirable changes in food products and in dermatology for treating hyperpigmentation disorders.

Antitubercular Agents

Researchers have synthesized derivatives of 3-Chloro-4-fluorophenyl cyclohexyl ketone as potential antitubercular agents . These derivatives have shown moderate to good activity against Mycobacterium tuberculosis, the bacterium causing tuberculosis, which remains a leading cause of mortality worldwide.

Mecanismo De Acción

While the specific mechanism of action for 3-Chloro-4-fluorophenyl cyclohexyl ketone is not mentioned in the search results, compounds with similar structures have been used as inhibitors of enzymes like tyrosinase . These inhibitors work by interacting with the catalytic site of the enzyme, preventing it from carrying out its function .

Direcciones Futuras

The 3-chloro-4-fluorophenyl motif, as found in 3-Chloro-4-fluorophenyl cyclohexyl ketone, has been identified as a valuable structural feature in the development of new inhibitors for enzymes like tyrosinase . Future research may continue to explore the potential of this motif in the design of new pharmaceutical and cosmetic agents .

Propiedades

IUPAC Name |

(3-chloro-4-fluorophenyl)-cyclohexylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGWYVPUBRDMRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642600 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-fluorophenyl cyclohexyl ketone | |

CAS RN |

898769-27-2 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.